molecular formula C14H7Cl2FN2OS2 B2956169 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 325988-84-9

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2956169
CAS No.: 325988-84-9
M. Wt: 373.24
InChI Key: AUXFLDXGCHQFKS-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with chlorine atoms, a thiazole ring, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiophene and thiazole precursors. One common method includes the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-fluorobenzamide under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide has shown potential as an antimicrobial and antioxidant agent. Studies have demonstrated its efficacy in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, including the treatment of infections and oxidative stress-related diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance and stability.

Mechanism of Action

The mechanism by which N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological outcomes. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of microbial growth and reduction of oxidative stress.

Comparison with Similar Compounds

  • 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides

  • Indole derivatives

  • Thiazole derivatives

Uniqueness: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide stands out due to its specific combination of functional groups and its ability to exhibit both antimicrobial and antioxidant properties. This dual functionality is not commonly found in similar compounds, making it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2OS2/c15-11-5-9(12(16)22-11)10-6-21-14(18-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXFLDXGCHQFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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